molecular formula C20H18N4O3 B2538246 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 1207039-70-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2538246
CAS No.: 1207039-70-0
M. Wt: 362.389
InChI Key: NZZDIBQHUMXHRF-UHFFFAOYSA-N
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Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at position 2. The pyridazinone moiety is linked via an ethyl chain to an acetamide group, which is further substituted with a 1H-indol-1-yl ring. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19(14-23-11-9-15-4-1-2-5-17(15)23)21-10-12-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDIBQHUMXHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketones

The foundational pyridazin-3(2H)-one structure is synthesized through the reaction of hydrazine hydrate with substituted 1,4-diketones. For N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide , the diketone precursor 3-(furan-2-yl)-1,4-pentanedione undergoes cyclization in ethanol at 60°C for 3–5 hours, yielding 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine with 78–85% efficiency.

Reaction Conditions Table

Parameter Specification
Solvent Anhydrous ethanol
Temperature 60°C
Time 3–5 hours
Catalyst None
Yield 78–85%

Ethylamine Linker Installation

Nucleophilic Alkylation

3-(Furan-2-yl)-6-oxopyridazine reacts with 2-bromoethylamine hydrobromide in acetonitrile under reflux (82°C) for 6–8 hours, yielding N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amine (70–75% yield). Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation.

Optimization Data

Base Solvent Time (h) Yield (%)
K₂CO₃ CH₃CN 6 70
Cs₂CO₃ DMF 4 68
Et₃N THF 8 62

Indol-1-ylacetamide Coupling

Carbodiimide-Mediated Amidation

The final step involves reacting N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amine with 2-(1H-indol-1-yl)acetic acid using EDCI/HOBt in dichloromethane. Key parameters include:

  • Molar Ratio : 1:1.2 (amine:acid)
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 83–87%

Side Reaction Mitigation

  • <5% dimerization observed without HOBt
  • Purification via silica chromatography (EtOAc/hexane 3:7)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines pyridazinone formation and furan substitution in a single reactor:

  • Hydrazine + 1,4-diketone → pyridazinone (60°C, 3 h)
  • In-situ Pd-catalyzed coupling with furan-2-ylboronic acid (90°C, 12 h)
  • Overall yield : 68%

Solid-Phase Synthesis

Immobilization of the pyridazinone core on Wang resin enables sequential functionalization:

  • Loading Capacity : 0.8 mmol/g
  • Final Product Purity : >95% (HPLC)
  • Throughput : 12 analogs/run

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Step Total Yield (%) Purity (%)
Stepwise Synthesis EDCI/HOBt amidation 58 98
One-Pot Tandem Pd coupling 68 95
Solid-Phase Resin-bound intermediates 72 99

Scalability Challenges

  • Palladium Residue : Limits pharmaceutical applicability (requires <10 ppm)
  • Exothermic Risks : Alkylation steps require controlled addition rates
  • Crystallization Issues : Amorphous intermediates complicate purification

Process Optimization Strategies

Solvent Screening for Amidation

Solvent Dielectric Constant Yield (%)
DCM 8.93 87
DMF 36.7 78
THF 7.52 65

Catalytic System Enhancements

  • Pd Nanoparticles (2 nm) : Reduce catalyst loading to 1 mol% while maintaining 90% yield
  • Microwave Assistance : Cut reaction times by 40% in coupling steps (150 W, 100°C)

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Key Observations :

  • Pyridazinone Derivatives: Compounds and share the pyridazinone core but differ in substituents. The target compound’s furan-2-yl group contrasts with the methoxybenzyl () or fluoro-methoxyphenyl () groups, which may influence electronic properties and receptor binding.
  • Indole-Acetamide Derivatives: The indole-acetamide moiety in the target compound is structurally analogous to and . However, replaces the pyridazinone with a trifluoromethoxybenzyl-carbamimidoyl group, while introduces a hydroxyimino-methyl group, enhancing antioxidant activity.

Antioxidant Activity

Indole-acetamide derivatives, such as , exhibit potent antioxidant properties via FRAP and DPPH assays due to the indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity.

Receptor Agonist Activity

Pyridazinone derivatives like act as formyl peptide receptor agonists, attributed to the pyridazinone’s planar structure and substituent-driven lipophilicity. The target compound’s furan substituent—a smaller, less electron-withdrawing group compared to methoxybenzyl ()—may reduce receptor affinity but improve metabolic stability .

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group in increases lipophilicity (logP ≈ 3.5), whereas the target compound’s furan and pyridazinone may lower it (estimated logP ~2.8).
  • Metabolic Stability : Fluorine substitutions in enhance stability against oxidative metabolism, while the target compound’s furan could pose susceptibility to CYP450-mediated oxidation .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, with a molecular weight of 334.34 g/mol. The structure features a furan ring, a pyridazine moiety, and an indole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H16N4O3
Molecular Weight334.34 g/mol
CAS Number1401533-87-6

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing furan and pyridazine rings can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Case Study:
A study explored the effects of a related compound on human umbilical vein endothelial cells (HUVECs), demonstrating selective cytotoxicity towards cancerous cells while sparing normal endothelial cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of the indole and furan groups may contribute to its activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is essential for mitotic spindle formation during cell division.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : Potential interference with bacterial protein synthesis or cell membrane integrity.

Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

Study ReferenceBiological Activity Observed
Inhibition of tubulin polymerization in cancer cells
Selective cytotoxicity towards activated HUVECs
Antimicrobial activity against Gram-positive bacteria

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